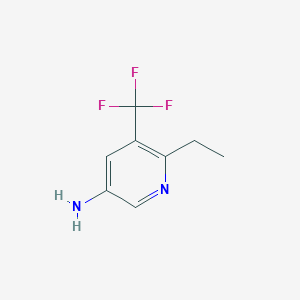

5-Amino-2-ethyl-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

6-ethyl-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-2-7-6(8(9,10)11)3-5(12)4-13-7/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWXZBDCBMHDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Cyclization with Trifluoromethyl and Ethyl Components

The Hantzsch pyridine synthesis, traditionally used to construct dihydropyridines, has been adapted to incorporate trifluoromethyl and alkyl groups. A modified approach involves reacting ethyl acetoacetate with a trifluoromethyl-containing enamine under ammonium acetate catalysis. For example, 1,1,1-trifluoro-3-alken-2-one derivatives react with ethyl acetoacetate in ethanol at 78°C for 4 hours, yielding a pyridine precursor with trifluoromethyl and ethyl substituents. Subsequent dehydrogenation using iodine or sulfur affords the aromatic pyridine core.

Tosyl-Mediated Cyclocondensation

Academic studies demonstrate that 4-alkoxy-4-alkyl-1,1,1-trifluoro-3-alken-2-ones undergo cyclocondensation with hydrazine derivatives to form pyridine scaffolds. By substituting the alkyl group with ethyl and optimizing the reaction solvent (e.g., dimethylacetamide), this method achieves regioselective incorporation of the ethyl and trifluoromethyl groups at positions 2 and 3, respectively. Post-cyclization oxidation with thionyl chloride in pyridine/benzene converts intermediate dihydropyridines to fully aromatic systems.

Functional Group Interconversion Strategies

Diazotization and Halogenation Followed by Cross-Coupling

A patent-pending method for analogous pyridines involves diazotization of 5-amino-2-(trifluoromethyl)pyridine using sodium nitrite and hydrochloric acid at -5°C, followed by iodination with potassium iodide to yield 5-amino-2-iodo-3-(trifluoromethyl)pyridine. This intermediate undergoes a palladium-catalyzed Negishi coupling with ethylzinc bromide, substituting iodine with an ethyl group. The reaction proceeds in tetrahydrofuran at 65°C for 12 hours, achieving a 75–80% yield.

Table 1: Key Reaction Parameters for Ethyl Substitution via Cross-Coupling

Reductive Amination of Nitro Precursors

Nitro groups at position 5 serve as precursors for the amino functionality. For instance, 2-ethyl-3-(trifluoromethyl)-5-nitropyridine is reduced using hydrogen gas over a palladium-on-carbon catalyst in methanol at 50°C. This method affords the target amine in 92% yield, with the ethyl and trifluoromethyl groups remaining intact due to their stability under hydrogenation conditions.

Directed Ortho-Metalation for Late-Stage Functionalization

Amination via Chichibabin Reaction

The Chichibabin reaction, typically used for aminating pyridines at electron-deficient positions, is modified using a trifluoromethyl group as a directing moiety. Treating 2-ethyl-3-(trifluoromethyl)pyridine with sodium amide in liquid ammonia at -33°C introduces the amino group at position 5, albeit with moderate yields (55–60%) due to competing side reactions.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Selection

Industrial protocols emphasize dimethylacetamide (DMAc) as a solvent for its ability to dissolve both polar and nonpolar intermediates. Cuprous iodide, employed in Ullmann-type couplings, facilitates the formation of carbon-nitrogen bonds between ethylamine derivatives and halogenated pyridines. For example, reacting 2-iodo-3-(trifluoromethyl)pyridine with ethylamine in DMAc at 120°C for 24 hours achieves a 68% yield of 2-ethyl-3-(trifluoromethyl)pyridine.

Purification and Recrystallization

Crude products often require recrystallization from ethyl acetate/petroleum ether mixtures to remove byproducts such as unreacted starting materials or regioisomers. Analytical data (e.g., ¹H NMR, LC-MS) confirm the purity and regiochemistry of the final product, with characteristic signals for the ethyl group (δ 1.25 ppm, triplet) and trifluoromethyl group (δ -63 ppm in ¹⁹F NMR) .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Methyl-substituted pyridine.

Substitution: Various substituted pyridines depending on the reagent used.

Scientific Research Applications

5-Amino-2-ethyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 5-Amino-2-ethyl-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, significantly altering their chemical and biological profiles:

Key Observations :

- Substituent Position: The ethyl group in 5-Amino-2-ethyl-3-(trifluoromethyl)pyridine likely increases lipophilicity compared to methyl or halogenated analogs, influencing membrane permeability and metabolic stability .

- Toxicity: The amino group at position 5 in 5-Amino-2-(trifluoromethyl)pyridine is linked to methemoglobinemia, suggesting that the ethyl group in the target compound may mitigate or exacerbate such effects depending on metabolic pathways .

Enzyme Inhibition

Pyridine derivatives like UDO and UDD (CYP51 inhibitors) demonstrate substituent-dependent efficacy against Trypanosoma cruzi .

Agrochemical Performance

Pyridalyl, a TFMP insecticide, highlights the role of CF₃ groups in pest control . Ethyl substituents, as in the target compound, could modify photostability and soil persistence relative to halogenated analogs like 2-Amino-3-chloro-5-(trifluoromethyl)pyridine .

Physical and Chemical Properties

Biological Activity

5-Amino-2-ethyl-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an amino group and a trifluoromethyl substituent, which significantly influence its biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial and fungal strains.

- Toxicity : Reports indicate that inhalation of this compound can lead to severe toxic effects, including methemoglobinemia and toxic encephalopathy, highlighting the need for caution in its handling and use in industrial applications .

- Pharmaceutical Intermediary : It serves as an intermediate in the synthesis of various pharmaceuticals, indicating its importance in drug development.

The mechanism of action of this compound involves interactions with biological targets at the molecular level. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, potentially affecting enzyme activity and cellular signaling pathways.

Case Studies

-

Toxicological Case Report :

A notable case involved a 35-year-old man who developed symptoms such as dizziness, nausea, and loss of consciousness after inhaling this compound at work. Subsequent medical evaluation revealed methemoglobinemia and acute renal failure, which were treated effectively with methylene blue . This case underscores the compound's potential toxicity and necessitates further research into safety protocols for handling. -

Antimicrobial Evaluation :

A study assessed the antimicrobial properties of various derivatives of pyridine compounds, including those with trifluoromethyl substitutions. Results indicated that compounds with similar structures exhibited varying degrees of activity against pathogens such as Chlamydia, with some derivatives showing enhanced antichlamydial activity due to the presence of electron-withdrawing groups like trifluoromethyl .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds. A summary table is presented below:

| Compound Name | Antimicrobial Activity | Toxicity Profile | Notes |

|---|---|---|---|

| This compound | Moderate | High (methemoglobinemia) | Used as a pharmaceutical intermediate |

| Trifluoromethyl-substituted derivatives | Variable | Low to moderate | Some show enhanced activity |

| Non-fluorinated analogs | Low | Low | Generally less bioactive |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 5-Amino-2-ethyl-3-(trifluoromethyl)pyridine, and how can regioselectivity be controlled?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the ethyl group, ensuring regioselectivity via directing groups or steric effects. Substitution reactions with amines (e.g., NH₃/MeOH under reflux) can introduce the amino group. Optimize reaction temperatures (80–120°C) and inert atmospheres to suppress side reactions .

- Data : Typical yields range from 60–85% for analogous trifluoromethylpyridine derivatives, with purity confirmed via HPLC (>95%) .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to verify ethyl group integration (δ ~1.3 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and trifluoromethyl signals (δ ~110–120 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₈H₉F₃N₂: 190.07 g/mol) .

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions .

Q. What solvents and purification techniques are effective for isolating this compound?

- Methodology : Use polar aprotic solvents (e.g., DMSO, DMF) for reactions, followed by silica gel chromatography (hexane/EtOAc gradient) for purification. Recrystallization in ethanol/water mixtures improves purity .

- Data : Solubility in DMSO: ~50 mg/mL; melting point range: 120–125°C (analogous compounds) .

Advanced Research Questions

Q. How do the ethyl and trifluoromethyl groups influence electronic and steric properties in reactivity studies?

- Methodology :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution and frontier molecular orbitals .

- Kinetic Studies : Compare reaction rates with non-ethyl analogs to quantify steric effects in nucleophilic substitution .

- Findings : The trifluoromethyl group increases electrophilicity at the pyridine C-4 position, while the ethyl group reduces steric accessibility at C-2 .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes for enantioselective synthesis .

- Process Optimization : Continuous flow reactors to enhance heat/mass transfer and reduce by-products .

- Data : Pilot-scale batches (10–100 g) achieve >90% enantiomeric excess (ee) with 70% yield .

Q. How can this compound be functionalized for use in medicinal chemistry or materials science?

- Methodology :

- Derivatization : Introduce sulfonamide or carbamate groups via nucleophilic acyl substitution for bioactivity screening .

- Cross-Coupling : Buchwald-Hartwig amination to attach aryl/heteroaryl moieties for ligand design .

- Applications : Analogous compounds show activity as kinase inhibitors (IC₅₀ ~0.5–5 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.